2-Fluoro-4,5-dimethoxybenzonitrile

描述

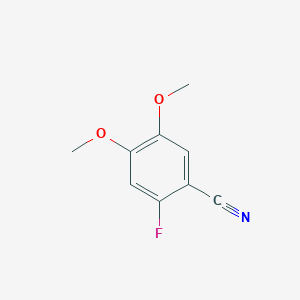

2-Fluoro-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8FNO2 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzonitrile core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile typically involves the fluorination of 4,5-dimethoxybenzonitrile. One common method includes the reaction of 4,5-dimethoxybenzonitrile with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to ensure the purity and quality of the final product.

化学反应分析

Types of Reactions: 2-Fluoro-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Fluorinated compounds like 2-fluoro-4,5-dimethoxybenzonitrile are often investigated for their potential anticancer properties. The incorporation of fluorine can enhance the biological activity of drugs by improving their metabolic stability and bioavailability. Research has shown that fluorinated benzonitriles can inhibit specific cancer cell lines, demonstrating promising results in preclinical studies. For instance, a study highlighted the effectiveness of similar compounds in targeting cancer pathways, suggesting that this compound may exhibit similar properties due to its structural analogies .

1.2 Neuropharmacology

The compound's structural characteristics make it a candidate for neuropharmacological research. Fluorinated compounds are known to interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. Investigations into the effects of such compounds on synaptic transmission and receptor binding have been documented, indicating a pathway for future drug development .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored for its application in organic electronics, particularly in OLEDs. The incorporation of fluorine into organic materials can enhance their electronic properties, leading to improved efficiency and stability of OLED devices. Research has demonstrated that fluorinated compounds can modify the energy levels within the material, facilitating better charge transport and light emission .

2.2 Photonic Applications

The compound's luminescent properties have also been studied for potential use in photonic applications. It has been suggested that derivatives of this compound could serve as effective luminescent materials in sensors and light-emitting devices due to their favorable optical characteristics .

Analytical Chemistry

3.1 Chromatographic Applications

In analytical chemistry, this compound is utilized as a reference standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical structure allows for accurate identification and quantification of similar compounds in complex mixtures. Studies have established protocols for using this compound to enhance the resolution and sensitivity of analytical methods .

3.2 Environmental Monitoring

The compound's stability and detection capabilities make it suitable for environmental monitoring applications. It can be used as a marker for assessing the presence of fluorinated pollutants in environmental samples, contributing to efforts in environmental chemistry aimed at understanding the behavior and impact of such substances .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Research on Fluorinated Compounds | Demonstrated inhibition of cancer cell proliferation in vitro with similar fluorinated compounds |

| OLEDs | Materials Science Journal | Enhanced efficiency and stability reported in OLED devices using fluorinated materials |

| Chromatographic Methods | Analytical Chemistry Reports | Established as a reference standard improving the accuracy of HPLC analyses |

作用机制

The mechanism of action of 2-Fluoro-4,5-dimethoxybenzonitrile depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The methoxy groups may also play a role in modulating the compound’s solubility and reactivity.

相似化合物的比较

4,5-Dimethoxybenzonitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

2-Fluoro-4-methoxybenzonitrile: Contains only one methoxy group, leading to variations in its chemical behavior.

2-Fluoro-5-methoxybenzonitrile: The position of the methoxy group is different, affecting its reactivity and applications.

Uniqueness: 2-Fluoro-4,5-dimethoxybenzonitrile is unique due to the presence of both fluorine and two methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

生物活性

2-Fluoro-4,5-dimethoxybenzonitrile is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a benzonitrile structure. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific research areas.

The molecular formula of this compound is C10H10FNO2, with a CAS number of 119396-88-2. The fluorine atom can significantly influence the compound's reactivity and interaction with biological systems, while the methoxy groups enhance its solubility and stability in organic solvents.

The mechanism of action for this compound is primarily influenced by its structural features. The fluorine atom can modify the compound's interactions with enzymes and receptors, potentially altering metabolic pathways and biological activities. The methoxy groups may also play a role in modulating solubility and reactivity, which are critical factors in biological systems.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dimethoxybenzonitrile | Lacks fluorine | Different chemical properties and reactivity due to absence of fluorine. |

| 2-Fluoro-4-methoxybenzonitrile | Contains one methoxy group | Variations in chemical behavior compared to the di-methoxy derivative. |

| 2-Amino-4,5-dimethoxybenzonitrile | Amino group instead of fluorine | May exhibit distinct biological activities due to amine functionality. |

The presence of both fluorine and methoxy groups along with the nitrile functionality makes this compound a valuable compound for various research applications.

Case Studies

Although specific case studies focusing solely on this compound are sparse, related investigations into similar compounds provide insights into potential effects:

- Designer Drug Studies: Research on compounds like 2C-E (a phenethylamine derivative) indicates that structural modifications can lead to significant variations in biological activity and safety profiles. Similar investigations could be conducted on this compound to assess its pharmacological effects .

- Toxicological Assessments: Toxicity studies on structurally similar compounds highlight the importance of understanding acute toxicity levels and metabolic pathways. Such assessments are crucial for determining the safety of new compounds in clinical settings .

Future Research Directions

Further research is needed to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In Vitro Studies: Detailed studies on enzyme interactions and metabolic pathways can provide a clearer picture of its pharmacological potential.

- In Vivo Studies: Animal models could help assess the compound's efficacy and safety profile in a living system.

- Synthesis of Derivatives: Exploring derivatives of this compound may yield new substances with enhanced biological activities or reduced toxicity.

属性

IUPAC Name |

2-fluoro-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGCLSVCWWARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378963 | |

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119396-88-2 | |

| Record name | 2-Fluoro-4,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119396-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。